![molecular formula C26H24NO2P B12871253 (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chiral ligand used in various catalytic processes. This compound is notable for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with dimethylamino and diphenylphosphino groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include tetrahydrofuran and dichloromethane.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the chiral integrity of the product.
化学反応の分析
Types of Reactions
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.
Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand with similar applications in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its role in enantioselective transformations.
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: Similar in structure and used in similar catalytic processes.
Uniqueness
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its chiral nature and the specific arrangement of functional groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness in asymmetric catalysis compared to other similar compounds.
特性
分子式 |
C26H24NO2P |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3 |
InChIキー |
WOVGQZVYEAOTFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


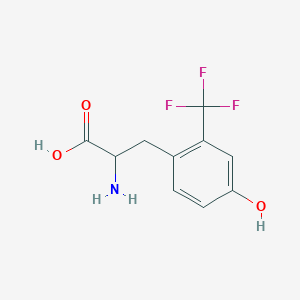
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
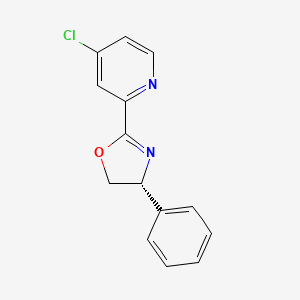

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)
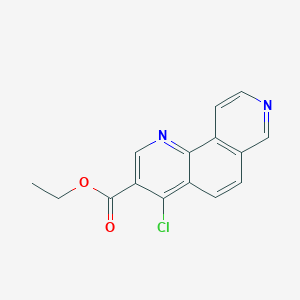
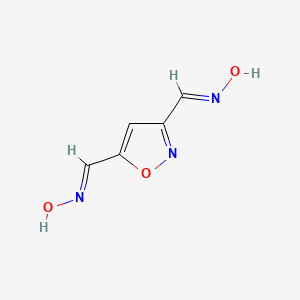
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)

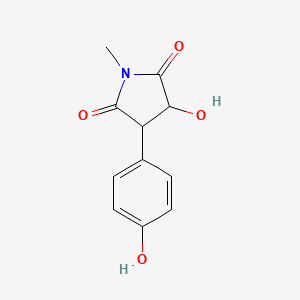
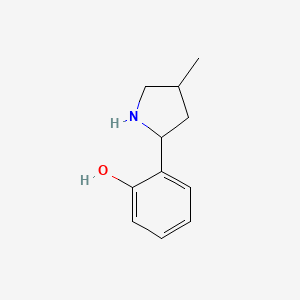
![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
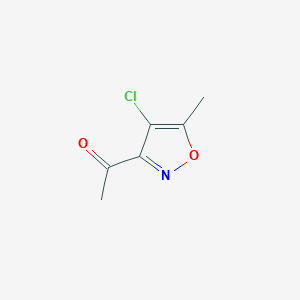
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
